molecular formula C19H35N5O8 B14213884 L-Seryl-L-valyl-L-lysyl-L-glutamic acid CAS No. 630392-75-5

L-Seryl-L-valyl-L-lysyl-L-glutamic acid

Cat. No.: B14213884
CAS No.: 630392-75-5
M. Wt: 461.5 g/mol
InChI Key: PWCJSWGOYSBGOY-ABHRYQDASA-N
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Description

L-Seryl-L-valyl-L-lysyl-L-glutamic acid is a tetrapeptide composed of four amino acids: L-serine (Ser), L-valine (Val), L-lysine (Lys), and L-glutamic acid (Glu). For instance, L-glutamic acid itself is a well-characterized amino acid with applications in food additives, neuroscience, and biosynthesis .

Properties

CAS No.

630392-75-5

Molecular Formula

C19H35N5O8

Molecular Weight

461.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H35N5O8/c1-10(2)15(24-16(28)11(21)9-25)18(30)22-12(5-3-4-8-20)17(29)23-13(19(31)32)6-7-14(26)27/h10-13,15,25H,3-9,20-21H2,1-2H3,(H,22,30)(H,23,29)(H,24,28)(H,26,27)(H,31,32)/t11-,12-,13-,15-/m0/s1

InChI Key

PWCJSWGOYSBGOY-ABHRYQDASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-valyl-L-lysyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often employing automated synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-valyl-L-lysyl-L-glutamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction specificity .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide chain .

Scientific Research Applications

L-Seryl-L-valyl-L-lysyl-L-glutamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Seryl-L-valyl-L-lysyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-seryl-L-valyl-L-lysyl-L-glutamic acid with structurally or functionally related compounds, based on available evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
This compound Not explicitly provided Estimated ~490 g/mol Not found Tetrapeptide with Ser-Val-Lys-Glu sequence; likely hydrophilic due to polar residues.
N-L-γ-Glutamyl-L-leucine C₁₁H₂₀N₂O₅ 260.29 2566-39-4 Dipeptide (Glu-Leu); used in laboratory settings; limited hazard data .
L-Glutamic acid C₅H₉NO₄ 147.13 56-86-0 Single amino acid; "not specified" ADI by JECFA; used in food and pharmaceuticals .
N-Acetyl-13-residue peptide (see ) Complex ~1600 g/mol Not provided 13-residue acetylated peptide; no carcinogenicity per IARC/ACGIH; research use .

Key Comparisons:

Structural Complexity :

  • The target tetrapeptide is intermediate in size compared to N-L-γ-glutamyl-L-leucine (dipeptide) and the 13-residue acetylated peptide. Its sequence includes lysine and glutamic acid, which may enhance solubility and interaction with biomolecules .

Functional Roles :

  • Unlike L-glutamic acid (a neurotransmitter precursor), the tetrapeptide’s function likely depends on its sequence and tertiary structure. For example, lysine’s positive charge could facilitate binding to negatively charged surfaces, while glutamic acid may participate in pH buffering .

The tetrapeptide’s safety may align with these trends but requires empirical validation.

Research Findings and Limitations

Toxicological Data Gaps: While L-glutamic acid derivatives are generally regarded as safe, peptides like the target compound require specific testing.

Industrial and Research Applications :

  • Glutamic acid-containing peptides are used in cosmetics, nutraceuticals, and drug delivery. The dipeptide N-L-γ-glutamyl-L-leucine is labeled for laboratory use, suggesting the tetrapeptide may also serve in biochemical assays .

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